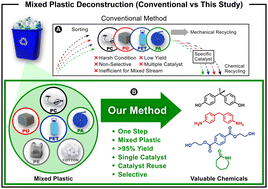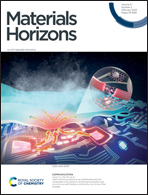Selective deconstruction of mixed plastics by a tailored organocatalyst†
Materials Horizons Pub Date: 2023-07-24 DOI: 10.1039/D3MH00801K
Abstract
Plastic represents an essential material in our society; however, a major imbalance between their high production and end-of-life management is leading to unrecovered energy, economic hardship, and a high carbon footprint. The adoption of plastic recycling has been limited, mainly due to the difficulty of recycling mixed plastics. Here, we report a versatile organocatalyst for selective glycolysis of diverse consumer plastics and their mixed waste streams into valuable chemicals. The developed organocatalyst selectively deconstructs condensation polymers at a specific temperature, and additives or other polymers such as polyolefin or cellulose can be readily separated from the mixed plastics, providing a chemical recycling path for many existing mixed plastics today. The Life Cycle Assessment indicates that the production of various condensation polymers from the deconstructed monomers will result in a significant reduction in greenhouse gas emissions and energy input, opening a new paradigm of plastic circularity toward a net-zero carbon society.

Recommended Literature
- [1] Decorated CNT based on porous silicon for hydrogen gas sensing at room temperature†
- [2] Carbon fiber-assisted iron carbide nanoparticles as an efficient catalyst via peroxymonosulfate activation for organic contaminant removal†
- [3] Silver colloid and film substrates in surface-enhanced Raman scattering for 2-thiouracil detection
- [4] Silver nanomaterials: synthesis and (electro/photo) catalytic applications†
- [5] Rh-Catalyzed arylation of fluorinated ketones with arylboronic acids†
- [6] Chirality of a rhodamine heterodimer linked to a DNA scaffold: an experimental and computational study†
- [7] Perturbations in inter-domain associations may trigger the onset of pathogenic transformations in PrPC: insights from atomistic simulations†
- [8] Contents list
- [9] Interfiber interactions alter the stiffness of gels formed by supramolecular self-assembled nanofibers†
- [10] Facile preparation of in situ coated Ti3C2Tx/Ni0.5Zn0.5Fe2O4 composites and their electromagnetic performance










